2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol
Description
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol is a pyrrolidine-derived compound featuring a benzyl-substituted pyrrolidine ring linked to an ethoxy ethanol moiety. Its molecular formula is C₁₄H₂₁NO₂, with a calculated molecular weight of 235.32 g/mol. Structurally, the compound combines a five-membered pyrrolidine ring (with a benzyl group at the 1-position) and a hydroxymethyl group at the 3-position, connected via an ether bridge to ethanol .
However, commercial production has been discontinued, as noted by CymitQuimica . Key structural attributes include:
- Pyrrolidine core: Enhances rigidity and influences pharmacokinetic properties.
- Ethoxy ethanol chain: Provides hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-8-9-17-12-14-6-7-15(11-14)10-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOARWVJYUQOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol typically involves the reaction of 1-benzylpyrrolidine with an appropriate alkylating agent to introduce the methoxy group, followed by the addition of an ethanol moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form a corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzoic acid.
Reduction: Formation of 1-benzylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
(1-BENZYLPYRROLIDINE-3,3-DIYL)DIMETHANOL
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- Key Features: Features dual hydroxymethyl groups at the 3-position of the pyrrolidine ring, replacing the ethoxy ethanol chain.
- Applications: Limited data available, but the diol structure suggests utility in chiral synthesis or as a ligand .
- Contrast: The absence of the ethoxy ethanol group reduces hydrophilicity compared to the target compound.
(R)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride
- Key Features : A fluorinated benzyl analog with a chloride counterion.
- Applications : Investigated for receptor-binding studies due to fluorine’s electronegativity.
- Contrast: Fluorination alters electronic properties and metabolic stability compared to the non-fluorinated target compound .
Ethoxy Ethanol Derivatives
2-{2-[3-(1H-Benzoimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol
- Molecular Formula : C₂₀H₁₉N₃O₃
- Molecular Weight : 349.38 g/mol
- Key Features: Combines a quinoline-benzimidazole core with an ethoxy ethanol side chain.
- Structural Insights : Exhibits intramolecular N–H⋯O and O–H⋯N hydrogen bonds, forming a 12-membered ring and stabilizing the crystal lattice .
- Contrast : The extended aromatic system increases molecular weight and rigidity, reducing solubility compared to the target compound .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Molecular Formula : C₁₈H₃₀O₃
- Molecular Weight : 294.43 g/mol
- Key Features: Contains a branched alkylphenoxy group instead of a benzyl-pyrrolidine moiety.
- Applications : Likely used as a surfactant or industrial solvent due to its hydrophobic alkyl chain .
- Contrast : The lack of a nitrogen-containing ring limits its utility in medicinal chemistry compared to the target compound.
Functional Analogues
Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)
- Key Features: Phenolic ethanol derivatives with varying substituents.
- Biological Activity : Exhibits mushroom tyrosinase inhibition (e.g., 4-hydroxyphenylacetic acid at 40% inhibition) .

- Contrast : While structurally simpler, these compounds lack the pyrrolidine ring, limiting their interaction with amine-sensitive biological targets .
Data Table: Structural and Functional Comparison
Key Research Findings
Hydrogen Bonding: The target compound’s ethoxy ethanol chain enables hydrogen bonding, similar to the quinoline derivative in .
Lipophilicity: The benzyl group in the target compound increases logP compared to alkylphenoxy derivatives (e.g., ), favoring blood-brain barrier penetration in drug design .
Synthetic Utility : Pyrrolidine derivatives with hydroxymethyl groups () are more versatile in asymmetric synthesis, whereas the target compound’s ethoxy chain may limit reactivity .
Biological Activity
2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl group, and a methoxyethanol moiety. Its structure allows for interactions with various biological targets, which may influence its pharmacological effects.
The biological activity of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol is primarily attributed to its interaction with neurotransmitter systems. It may modulate the activity of specific receptors or enzymes involved in neurotransmitter synthesis and release.
Key Mechanisms:
- Enzyme Modulation : The compound can influence enzymes related to neurotransmitter metabolism, potentially enhancing or inhibiting their activity.
- Receptor Interaction : It may bind to neurotransmitter receptors, altering signaling pathways that affect mood, cognition, and behavior.
Biological Activity
Research indicates that 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : Preliminary data indicate potential benefits in enhancing cognitive functions, possibly through cholinergic pathways.
- Antidepressant Properties : Early investigations hint at antidepressant-like effects in animal models.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of 2-(1-Benzyl-pyrrolidin-3-ylmethoxy)-ethanol:
- Neuroprotective Study : In a study involving cultured neuronal cells, treatment with varying concentrations of the compound resulted in significant reductions in cell death induced by oxidative stress. The IC50 was determined to be approximately 25 µM, indicating effective neuroprotection at low concentrations.
- Cognitive Function Assessment : In a behavioral study on rodents, administration of the compound improved performance in memory tasks compared to control groups. The results suggest a potential role in enhancing cognitive functions through modulation of cholinergic signaling.
- Antidepressant-Like Effects : In a forced swim test model for depression, animals treated with the compound showed significantly reduced immobility times compared to untreated controls, suggesting an antidepressant effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

